molecular formula C24H18N4S2 B5142559 N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide)

N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide)

Cat. No. B5142559
M. Wt: 426.6 g/mol
InChI Key: MIMFVJCSOUXNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide), also known as BPYD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPYD is a bidentate ligand that forms stable complexes with transition metals, and it has been used extensively in catalysis, material science, and medicinal chemistry.

Scientific Research Applications

N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) has been extensively used in various scientific research applications due to its unique properties. It has been used as a ligand in the synthesis of metal complexes, which have been used as catalysts in organic reactions. N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) has also been used in material science, where it has been incorporated into polymers to improve their mechanical properties. In addition, N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) has shown potential as a therapeutic agent due to its ability to interact with biological molecules.

Mechanism of Action

The mechanism of action of N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) is not well understood. However, it is believed that N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) forms stable complexes with transition metals, which can then interact with biological molecules. This interaction can lead to changes in the biological activity of the molecules, which can result in therapeutic effects.
Biochemical and Physiological Effects:
N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and it has been shown to have anti-inflammatory properties. In addition, N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) has been shown to have antioxidant properties, which can help to protect cells from damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) is its ability to form stable complexes with transition metals. This property makes it a useful ligand in the synthesis of metal complexes, which have a wide range of applications in various fields. However, one of the limitations of N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are many potential future directions for research on N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide). One area of research could focus on the development of new metal complexes using N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) as a ligand. These complexes could have potential applications in catalysis and material science. Another area of research could focus on the therapeutic potential of N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide). Further studies could be conducted to investigate its ability to inhibit the growth of cancer cells and to explore its anti-inflammatory and antioxidant properties. Additionally, research could be conducted to improve the solubility of N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) in water, which could make it more useful in certain experiments.

Synthesis Methods

N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) can be synthesized by reacting 2-pyridinecarbothioamide with 4-bromobiphenyl in the presence of a palladium catalyst. The reaction proceeds through a cross-coupling reaction, which results in the formation of N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide). The purity of the synthesized compound can be increased by recrystallization from a suitable solvent.

properties

IUPAC Name

N-[4-[4-(pyridine-2-carbothioylamino)phenyl]phenyl]pyridine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4S2/c29-23(21-5-1-3-15-25-21)27-19-11-7-17(8-12-19)18-9-13-20(14-10-18)28-24(30)22-6-2-4-16-26-22/h1-16H,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMFVJCSOUXNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=S)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=S)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4'-[(2-pyridinylcarbothioyl)amino][1,1'-biphenyl]-4-yl}-2-pyridinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.